molecular formula C6H7Cl3O4 B15336805 2,2,2-Trichloroethane-1,1-diyl Diacetate

2,2,2-Trichloroethane-1,1-diyl Diacetate

Cat. No.: B15336805
M. Wt: 249.5 g/mol
InChI Key: IWIWETTVPPKULN-UHFFFAOYSA-N
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Description

However, the term "2,2,2-trichloroethane-1,1-diyl" is frequently associated with dichlorodiphenyltrichloroethane (DDT) and its structural analogs. DDT, with the IUPAC name 1,1′-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene), is a historically significant organochlorine pesticide . Its structure consists of a central trichloroethane moiety linked to two chlorobenzene rings.

Properties

Molecular Formula

C6H7Cl3O4

Molecular Weight

249.5 g/mol

IUPAC Name

(1-acetyloxy-2,2,2-trichloroethyl) acetate

InChI

InChI=1S/C6H7Cl3O4/c1-3(10)12-5(6(7,8)9)13-4(2)11/h5H,1-2H3

InChI Key

IWIWETTVPPKULN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethane-1,1-diyl Diacetate can be synthesized through the acetylation of 2,2,2-trichloroethane-1,1-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the diol to the diacetate.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves large-scale acetylation processes. The reaction is conducted in a reactor where 2,2,2-trichloroethane-1,1-diol is mixed with acetic anhydride and a catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethane-1,1-diyl Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 2,2,2-trichloroethane-1,1-diol and acetic acid.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups.

Major Products Formed

    Hydrolysis: 2,2,2-Trichloroethane-1,1-diol and acetic acid.

    Reduction: Dichloroethane or monochloroethane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethane-1,1-diyl Diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the trichloro group can interact with cellular components, potentially leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

DDT (Dichlorodiphenyltrichloroethane)
  • Chemical Formula : C₁₄H₉Cl₅
  • Use : Broad-spectrum insecticide for malaria control and agriculture .
  • Toxicity : Median lethal concentration (LC₅₀) varies across species; significant bioaccumulation and endocrine disruption reported .
  • Persistence : High environmental persistence (half-life > 15 years in soil) due to resistance to hydrolysis and photodegradation .
  • Degradation : Electrochemical reduction at silver cathodes yields less toxic products like dichlorodiphenylethane (DDE) .
DDD (Dichlorodiphenyldichloroethane)
  • Chemical Formula : C₁₄H₁₀Cl₄
  • Use : Metabolite of DDT and standalone pesticide .
  • Toxicity : Lower acute toxicity compared to DDT but exhibits similar bioaccumulative properties .
  • Persistence : Moderately persistent, with degradation pathways involving reductive dechlorination .
Methoxychlor
  • Chemical Formula : C₁₆H₁₅Cl₃O₂
  • Use : DDT replacement with lower environmental persistence .
  • Toxicity : Less bioaccumulative than DDT but still disrupts estrogen receptors .
  • Degradation: Rapid breakdown via photolysis and microbial action; electrochemical reduction yields non-toxic diphenylethane derivatives .
Chloral Hydrate (2,2,2-Trichloro-1,1-ethanediol)
  • Chemical Formula : C₂H₃Cl₃O₂
  • Use : Sedative and precursor in chemical synthesis .

Comparative Data Table

Compound Chemical Formula Primary Use LC₅₀ (Aquatic Toxicity) Persistence Degradation Methods
DDT C₁₄H₉Cl₅ Insecticide 0.1–10 µg/L (fish) >15 years Electrochemical reduction
DDD C₁₄H₁₀Cl₄ Pesticide metabolite 10–100 µg/L 2–5 years Microbial reductive dechlorination
Methoxychlor C₁₆H₁₅Cl₃O₂ Insecticide 50–200 µg/L <1 year Photolysis, electrochemical methods
Chloral Hydrate C₂H₃Cl₃O₂ Sedative, chemical precursor N/A Days to weeks Hydrolysis, metabolic oxidation

Key Research Findings

Electrochemical Degradation :

  • DDT and methoxychlor undergo reductive dechlorination at silver cathodes, producing less chlorinated derivatives. Methoxychlor degrades faster due to methoxy groups enhancing electron transfer .

Environmental Persistence :

  • DDT’s persistence is linked to its stable trichloroethane core, whereas methoxychlor’s methoxy substituents accelerate degradation .

Toxicity Mechanisms :

  • DDT and DDD disrupt ion channels in neuronal membranes, while methoxychlor primarily targets estrogen receptors .

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